Deacetyllappoconitine

Description

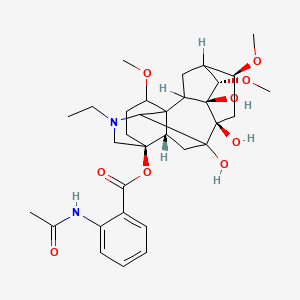

Structure

2D Structure

Properties

CAS No. |

83685-20-5 |

|---|---|

Molecular Formula |

C32H44N2O9 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

[(3S,4S,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19?,21-,22?,23+,24?,25-,27?,28+,29?,30-,31?,32-/m0/s1 |

InChI Key |

XTSVKUJYTUPYRJ-HDMZKGQNSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@H](C34[C@@H]2CC(C31)([C@]5(C[C@@H](C6CC4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Puberanidine; Deacetyllappoconitine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Deacetyllappoconitine

The isolation of deacetyllappoconitine from its natural sources is a multi-step process involving initial extraction from plant material, followed by sophisticated separation and purification techniques. The final stage involves rigorous assessment to confirm the purity of the isolated compound.

This compound is a recognized constituent of plants belonging to the genera Aconitum and Delphinium, both of which are members of the Ranunculaceae family. Research has specifically identified its presence in Aconitum sinomontanum Nakai. While a comprehensive screening of all species within these extensive genera for this compound has not been completed, numerous species are known to produce a wide array of structurally related norditerpenoid alkaloids.

Table 1: Botanical Genera Known to Contain this compound and Related Alkaloids

| Genus | Family | Notable Species Containing Related Alkaloids |

|---|---|---|

| Aconitum | Ranunculaceae | A. sinomontanum, A. gymnandrum, A. carmichaelii, A. kusnezoffii |

Modern extraction methods are employed to enhance the efficiency of isolating alkaloids like this compound from plant matrices. These techniques often offer advantages over traditional methods in terms of reduced solvent consumption and shorter extraction times.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. In a study focused on extracting flavonoids from Aconitum gymnandrum, an optimized UAE method was established. While the target compounds were flavonoids, the parameters provide a relevant example of this technology applied to the Aconitum genus. The optimal conditions were determined to be an ultrasonic power of 100 W, a temperature of 45°C, a 30-minute extraction time, 60% ethanol (B145695) as the solvent, and a solid-liquid ratio of 1:20 nih.govphcog.com.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which increases the kinetic energy of molecules and promotes the extraction of target compounds. This method has been noted for its efficiency in extracting alkaloids from various medicinal plants, offering benefits such as reduced extraction time and lower solvent usage.

Table 2: Comparison of Advanced Extraction Technique Parameters

| Technique | Parameter | Optimized Value/Range | Plant Genus Example |

|---|---|---|---|

| Ultrasound-Assisted Extraction | Ultrasonic Power | 100 W | Aconitum nih.govphcog.com |

| Temperature | 45°C | Aconitum nih.govphcog.com | |

| Solvent | 60% Ethanol | Aconitum nih.govphcog.com | |

| Extraction Time | 30 minutes | Aconitum nih.govphcog.com | |

| Solid-Liquid Ratio | 1:20 | Aconitum nih.govphcog.com |

| Microwave-Assisted Extraction | General Principle | Microwave-induced heating | General Medicinal Plants |

Following initial extraction, a combination of chromatographic techniques is essential to separate this compound from the complex mixture of other alkaloids and plant metabolites.

Column Chromatography: This is a fundamental purification technique. For the separation of alkaloids from Aconitum pendulum, silica (B1680970) gel column chromatography is utilized. The process involves a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for this purpose is a mixture of dichloromethane (B109758) and methanol (B129727), with the ratio adjusted from 50:1 to 1:1 to effectively separate the various components nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale purification. For the separation of Aconitum alkaloids, reversed-phase columns, such as C18, are commonly employed. Various mobile phase compositions have been reported, often consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile (B52724) nih.govbrieflands.com.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. HSCCC has been successfully applied to the preparative separation of this compound from the crude alkaloid extract of Aconitum sinomontanum. An optimized two-phase solvent system for this separation was identified as a mixture of chloroform, methanol, and 0.3 M/0.2 M hydrochloric acid in a 4:1.5:2 volume ratio researchgate.netnih.gov.

Table 3: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase/Support | Mobile Phase/Solvent System | Application Example |

|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane-Methanol Gradient (50:1 to 1:1) | Aconitum pendulum alkaloids nih.gov |

| HPLC | C18 Reversed-Phase | Methanol-0.1% Formic Acid (80:20, v/v) | Aconitum alkaloids nih.gov |

| HSCCC | Liquid (Two-Phase System) | Chloroform-Methanol-0.3 M/0.2 M HCl (4:1.5:2, v/v) | Aconitum sinomontanum (this compound) researchgate.netnih.gov |

To ensure the quality and identity of the isolated this compound, rigorous analytical methods are employed to determine its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for assessing the purity of chemical compounds. A validated HPLC method provides quantitative data on the purity of the sample. The process involves developing a separation method that can resolve the target compound from any potential impurities. For norditerpenoid alkaloids, this typically involves a C18 column with a mobile phase of acetonitrile and a buffer like ammonium acetate (B1210297), with detection by a UV detector at a specified wavelength (e.g., 230 nm) scielo.br. The validation of the HPLC method includes establishing its linearity, precision, and accuracy to ensure reliable results nih.gov. Commercial suppliers of N-deacetyllappoconitine often specify a purity of ≥98% as determined by HPLC.

Table 4: Methodologies for Purity Assessment

| Methodology | Principle | Key Parameters/Information Provided |

|---|---|---|

| HPLC-UV | Differential partitioning between stationary and mobile phases with UV detection. | Retention time, peak area (for quantification), resolution from impurities. Validation includes linearity, precision, and accuracy nih.gov. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and structural elucidation through fragmentation patterns nih.gov. |

Advanced Structural Elucidation of Deacetyllappoconitine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a natural product, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the precise molecular formula.

For deacetyllappoconitine, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would yield a precise mass measurement. The established molecular formula for this compound is C₃₀H₄₂N₂O₇. latoxan.com HRMS confirms this by providing an experimental mass value that corresponds to the theoretical exact mass of the protonated molecule [M+H]⁺, which is 543.3065 atomic mass units. The extremely high resolution of modern instruments allows for the differentiation between isobars (compounds with the same nominal mass but different elemental compositions), thus providing unequivocal confirmation of the molecular formula and ruling out other potential combinations of atoms.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂N₂O₇ |

| Theoretical Exact Mass ([M]) | 542.2986 g/mol |

| Theoretical m/z ([M+H]⁺) | 543.3065 |

| Observed m/z ([M+H]⁺) | Consistent with theoretical value within ppm error |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals in a molecule as complex as this compound.

The structural assignment of this compound is achieved through a concerted application of several NMR techniques. biocrick.comacs.org

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms, their multiplicity (splitting patterns), and their integration (number of protons). Key signals for this compound include those for the N-ethyl group, methoxy (B1213986) groups, aromatic protons of the anthranilate moiety, and numerous overlapping signals from the complex polycyclic core.

¹³C NMR and DEPT: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals of the intricate alkaloid skeleton.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connections between adjacent protons. This is instrumental in piecing together fragments of the molecule, such as the spin systems within the six rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are used to connect the fragments identified by COSY and to place non-protonated (quaternary) carbons and heteroatoms within the molecular framework. For instance, HMBC correlations from methoxy protons to their attached carbons confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations are vital for determining the relative stereochemistry of the molecule by revealing through-space proximities between protons on different parts of the polycyclic system.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative) Note: This table is a representative illustration based on known data for related diterpenoid alkaloids. Precise shifts can vary with solvent and experimental conditions.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |

| 1 | 84.1 | 3.25 (d, 8.5) | 1-H → C-2, C-5, C-11 | 1-H ↔ 10-H, 14-H |

| 4 | 157.5 | - | - | - |

| 6 | 89.8 | 4.88 (d, 5.0) | 6-H → C-5, C-7, C-11 | 6-H ↔ 7-H |

| 14 | 83.5 | 4.32 (d, 6.0) | 14-H → C-1, C-8, C-13 | 14-H ↔ 1-H |

| 16 | 82.0 | 3.75 (t, 4.5) | 16-H → C-15, C-17 | 16-H ↔ 15-H |

| N-CH₂ | 49.2 | 2.55 (m) | N-CH₂ → N-CH₃, C-19, C-20 | - |

| OCH₃-1 | 56.3 | 3.30 (s) | OCH₃ → C-1 | - |

| OCH₃-16 | 59.1 | 3.28 (s) | OCH₃ → C-16 | - |

| 2' | 151.0 | - | - | - |

| 6' | 7.85 (dd, 8.0, 1.5) | 6'-H → C-2', C-4', C=O | - |

Due to its rigid polycyclic structure and multiple stereocenters, determining the precise 3D arrangement of this compound requires advanced NMR methods. The relative configuration of its twelve stereogenic centers can be established by a detailed analysis of coupling constants (³JHH) and NOESY data. The magnitude of ³JHH values, governed by the Karplus relationship, provides information about the dihedral angles between coupled protons, helping to define the stereochemical relationships and the conformation of the rings. For complex acyclic portions or flexible rings, J-based configuration analysis (JBCA) can be employed to determine relative stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. wikipedia.orgnih.govwikipedia.org This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

For this compound, obtaining a suitable crystal can be a significant challenge. However, if successful, the analysis would provide an unambiguous determination of its complete 3D structure. By employing anomalous dispersion, particularly if a heavy atom is present or can be incorporated into the structure, the absolute configuration (the specific R/S designation at each chiral center) can be definitively established. wikipedia.org To date, a single-crystal X-ray structure for this compound has not been widely reported in the literature, meaning its absolute configuration is typically inferred from its relationship to parent compounds whose structures have been determined by this method.

Chiroptical Spectroscopy for Stereochemical Elucidation (e.g., ECD, ORD)

In the absence of a single-crystal X-ray structure, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) serve as powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

The experimental ECD spectrum of this compound would exhibit characteristic Cotton effects resulting from its chromophores, primarily the anthranilate moiety. The absolute configuration can be determined by comparing the experimental spectrum to a theoretically calculated spectrum. This is achieved using time-dependent density functional theory (TDDFT) calculations for the possible enantiomers. The enantiomer whose calculated ECD spectrum matches the experimental one is assigned as the correct absolute configuration. This approach is particularly powerful for complex molecules where multiple chromophores interact.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information for confirming the presence of specific functional groups within a molecule. These techniques are complementary and probe the vibrational modes of molecular bonds.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. Broad absorption in the 3500-3200 cm⁻¹ region would indicate O-H stretching from the hydroxyl groups. C-H stretching vibrations from the aromatic ring and the aliphatic core would appear around 3100-2800 cm⁻¹. Strong absorptions around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the ester group, while C=C stretching from the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The N-H stretching of the primary amine on the anthranilate moiety would appear as two bands around 3400-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. It would provide complementary information, with strong signals expected for the aromatic ring vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) | IR |

| Amine (-NH₂) | N-H Stretch | 3400 - 3300 (two bands) | IR |

| Aromatic Ring | C-H Stretch | ~3050 | IR, Raman |

| Aliphatic Core | C-H Stretch | 2950 - 2850 | IR, Raman |

| Ester (-C=O) | C=O Stretch | ~1700 | IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Ether (C-O-C) | C-O Stretch | 1250 - 1050 | IR |

Biosynthesis of Deacetyllappoconitine

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of C19-diterpenoid alkaloids, including deacetyllappoconitine, is believed to originate from the general terpenoid pathway. The pathway begins with the precursor isopentenyl pyrophosphate (IPP), which is produced through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways researchgate.netrsc.org.

The proposed biosynthetic steps are as follows:

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, GGPP researchgate.net.

Diterpene Skeleton Formation: GGPP is cyclized by terpene synthases (TPSs) to form the foundational diterpene skeletons. This involves an initial conversion to ent-copalyl diphosphate (B83284) (ent-CPP) by ent-copalyl diphosphate synthase (CPS) researchgate.netrsc.org. Subsequently, ent-kaurene (B36324) synthase (KS) or related enzymes catalyze further cyclization to form tetracyclic or pentacyclic intermediates, such as those with an atisane-type skeleton rsc.org. Atisine is considered a key precursor molecule for many C19-diterpenoid alkaloids researchgate.netnih.gov.

Nitrogen Incorporation: A crucial step is the incorporation of a nitrogen atom, typically from an amino acid donor like ethanolamine (B43304), to form the characteristic N-ethyl group and complete the heterocyclic ring system of the alkaloid core researchgate.netrsc.org.

Tailoring and Modification: The core alkaloid skeleton undergoes extensive post-modifications, including numerous oxidation, methylation, and acylation reactions, to produce the vast diversity of diterpenoid alkaloids. For lappaconitine-type alkaloids, this includes a series of hydroxylations and methoxylations at various positions on the ring system, catalyzed largely by cytochrome P450 (CYP450) monooxygenases and O-methyltransferases (OMTs). The final steps leading to this compound involve precise modifications of these functional groups.

The structural complexity of these compounds means their total chemical synthesis is challenging, making the elucidation of their biosynthetic pathways critical for potential biotechnological production researchgate.net.

Table 1: Proposed Intermediates in this compound Biosynthesis

| Intermediate | Class | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 Isoprenoid Unit | Primary building block from MVA/MEP pathways. |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 Diterpenoid Precursor | Product of GGPPS; precursor for cyclization. |

| ent-Copalyl Diphosphate (ent-CPP) | Bicyclic Diterpene | First key cyclized intermediate from GGPP. |

| Atisane-type Diterpene | Tetracyclic Diterpene | Core skeleton before nitrogen incorporation. |

| Atisine | C20 Diterpenoid Alkaloid | Key alkaloid intermediate before C-20 cleavage. |

| Protoaconitine-type Alkaloid | C19 Diterpenoid Alkaloid | Hypothesized precursor to lappaconitine-type alkaloids. |

Identification and Characterization of Key Enzymatic Steps in Biosynthesis

The enzymatic steps transforming the basic diterpene skeleton into complex alkaloids like this compound are primarily catalyzed by three major enzyme families: terpene synthases (TPSs), cytochrome P450s (CYP450s), and acyltransferases.

Terpene Synthases (TPSs): These enzymes are responsible for the initial cyclization of GGPP. Transcriptome analyses of various Aconitum species have identified multiple candidate genes for ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), which are foundational for creating the diterpenoid core researchgate.net.

Cytochrome P450 Monooxygenases (CYP450s): The extensive oxidation of the alkaloid skeleton is a hallmark of aconitine-type alkaloids. CYP450s introduce hydroxyl groups at specific positions, which are often precursors for subsequent methoxylation or esterification. Transcriptome studies have revealed large numbers of CYP450 genes that are differentially expressed in tissues where alkaloids accumulate, suggesting their involvement in the pathway frontiersin.org. For instance, specific CYP families like CYP72 may be involved in the modification of the alkaloid skeleton frontiersin.org.

Acyltransferases: The addition of acetyl or other acyl groups is a common modification in diterpenoid alkaloids. BAHD acyltransferases are a family of enzymes known to be involved in the acylation steps of various plant secondary metabolites bvsalud.org. While this compound lacks an acetyl group present in its parent compound, lappaconitine (B608462), the reverse reaction or a parallel pathway without the acetylation step is implied. Transcriptome analysis of Aconitum pendulum identified several BAHD acyltransferase genes potentially involved in the biosynthesis of related compounds like aconitine (B1665448) frontiersin.orgbvsalud.org.

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters (BGCs)

In many plants, genes for the biosynthesis of specialized metabolites are organized into biosynthetic gene clusters (BGCs), which facilitates their co-regulation nih.gov. While a specific BGC for this compound has not been defined, significant progress has been made through transcriptomic analysis of Aconitum species, which are known producers of these alkaloids.

By comparing the transcriptomes of different tissues (e.g., roots, leaves, flowers) with varying alkaloid concentrations, researchers have identified numerous candidate genes involved in the biosynthesis of diterpenoid alkaloids nih.govfrontiersin.orgcabidigitallibrary.org. Studies on Aconitum carmichaelii and Aconitum pendulum have generated large datasets of unigenes, many of which have been annotated as enzymes relevant to terpenoid and alkaloid biosynthesis nih.govfrontiersin.orgcabidigitallibrary.org.

Key findings from these transcriptomic studies include:

Identification of unigenes encoding key upstream enzymes like GGPPS, CPS, and KS researchgate.netcabidigitallibrary.org.

Discovery of a multitude of candidate CYP450 and O-methyltransferase genes that are likely responsible for the extensive tailoring of the alkaloid scaffold frontiersin.org.

Pinpointing of BAHD acyltransferase genes that may be involved in the final modification steps frontiersin.orgbvsalud.org.

Co-expression analysis, which links the expression levels of these candidate genes with the accumulation of specific diterpenoid alkaloids in different tissues, providing strong correlational evidence for their function in the pathway frontiersin.org.

Table 2: Candidate Enzyme Genes for Diterpenoid Alkaloid Biosynthesis from Aconitum Transcriptomes

| Enzyme Family | Putative Function | Evidence | Reference |

|---|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Formation of GGPP | Unigenes identified in A. carmichaelii transcriptome. | researchgate.net |

| ent-Copalyl Diphosphate Synthase (CPS) | First cyclization step (GGPP to ent-CPP) | High expression in alkaloid-accumulating tissues. | researchgate.net |

| ent-Kaurene Synthase (KS) | Second cyclization step | Identified in A. carmichaelii and A. pendulum. | researchgate.netbvsalud.org |

| Cytochrome P450s (CYPs) | Oxidative modifications (hydroxylations) | Numerous candidate genes identified; co-expression with alkaloids. | frontiersin.org |

| BAHD Acyltransferases | Acylation/deacylation modifications | Candidate genes positively correlated with aconitine accumulation. | frontiersin.org |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful and definitive technique for elucidating the biosynthetic pathways of natural products. This method involves feeding a plant or cell culture with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and then tracking the incorporation of these labels into the final molecule using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

While specific isotopic labeling studies detailing the complete pathway to this compound are not widely reported in the literature, this methodology has been fundamental in establishing the origins of related terpenoid and alkaloid structures. For diterpenoid alkaloids, such studies would be essential to:

Confirm the role of precursors like GGPP and atisine-type intermediates.

Trace the origin of the nitrogen atom in the heterocyclic ring.

Elucidate the sequence of oxidative and rearrangement reactions by analyzing the labeling patterns in various intermediates and the final product.

Verify the proposed rearrangement of the carbon skeleton from a C20 diterpene to a C19 alkaloid.

For example, studies on related alkaloids have used isotopically labeled substrates to confirm the preference for ethanolamine as the nitrogen source in the formation of the N-ethyl group researchgate.net. Such experiments are crucial to move from proposed pathways based on genomic data to biochemically proven pathways.

Metabolic Engineering Approaches for Biosynthetic Pathway Modulation

The low yield of many valuable plant-derived natural products, including diterpenoid alkaloids, has driven interest in metabolic engineering to enhance their production mdpi.comfrontiersin.orgsciety.org. These strategies can be applied in the native plant, in a heterologous plant host, or in microbial systems like yeast or bacteria mdpi.com.

Potential metabolic engineering strategies to increase this compound yield include:

Suppression of Competing Pathways: Metabolic flux can be redirected towards this compound by using tools like CRISPR or RNAi to downregulate genes in competing pathways that also use the same precursors (e.g., pathways for sterols or other terpenoids) frontiersin.org.

Heterologous Reconstitution: The entire biosynthetic pathway could be transferred to a microbial host like Saccharomyces cerevisiae (yeast), which can be grown in large-scale fermenters mdpi.com. This approach requires the identification of all necessary genes in the pathway, from the initial TPS to the final tailoring enzymes.

Transcription Factor Engineering: The expression of BGCs is often controlled by specific transcription factors. Overexpressing a master regulatory transcription factor could upregulate multiple pathway genes simultaneously, leading to a significant increase in production frontiersin.org.

These approaches are contingent on the complete identification and characterization of the genes and enzymes in the this compound biosynthetic pathway, highlighting the importance of foundational research in genomics and biochemistry.

Chemical Synthesis and Structural Modifications of Deacetyllappoconitine

Total Synthesis Strategies for the Aconitine (B1665448) Alkaloid Scaffold

The total synthesis of aconitine-type alkaloids is a significant endeavor in organic chemistry. The complexity of the N-deacetyllappoconitine skeleton, which contains six rings and twelve stereogenic centers, necessitates highly sophisticated and efficient synthetic strategies. nih.govscispace.com

A full total synthesis of Deacetyllappoconitine has not yet been reported, but model studies have illuminated viable retrosynthetic pathways. A key strategy focuses on the construction of the A, E, and F rings of the molecule. The retrosynthetic plan hinges on a powerful intramolecular Mannich reaction to form the piperidine (B6355638) E ring. nih.govscispace.com This leads back to a key cyclohexanone (B45756) intermediate.

The core disconnection strategy is outlined as follows:

Target Molecule: N-Deacetyllappoconitine.

Key Disconnection: An intramolecular Mannich reaction is identified as a crucial final step for assembling the A, E, and F ring systems. This disconnection simplifies the target to a precursor containing a cyclohexanone ring with appropriate side chains.

The synthesis of the aconitine scaffold relies on a series of powerful chemical transformations and cascade reactions to build molecular complexity rapidly.

Intramolecular Alkylidene Carbene Insertion: In a model study, the synthesis of a key cyclohexanone intermediate began with an intramolecular alkylidene carbene insertion. This reaction efficiently forms a substituted cyclopentane (B165970) ring, which serves as a foundation for subsequent steps. nih.gov

Conjugate Addition: A copper-mediated conjugate addition of a Grignard reagent to an α-alkyl cyclohexenone intermediate was used to introduce a crucial side chain. This reaction proceeds with high diastereocontrol, setting two stereocenters in a single step. nih.govscispace.com

Mannich Cyclization: The intramolecular Mannich reaction is a cornerstone transformation for assembling the nitrogen-containing E ring. In the model study, heating a precursor containing both an amine and a ketone functionality with a resin catalyst (Rexyn-300) and a dehydrating agent (Na₂SO₄) successfully triggered the cyclization to form the desired AEF tricyclic system. nih.govscispace.comnih.gov

Semipinacol Rearrangement: In the biosynthesis of aconitine-type alkaloids, a semipinacol rearrangement transforms a denudatine-type skeleton into the aconitine framework. This transformation has inspired synthetic strategies for related alkaloids and represents a key method for constructing the intricate bridged-ring systems. aurorabiomed.com

Controlling stereochemistry is paramount in the synthesis of this compound due to its numerous chiral centers.

Substrate-Controlled Stereoselectivity: The conjugate addition to the α-alkyl cyclohexenone intermediate demonstrated high levels of substrate-controlled diastereoselectivity, yielding a single diastereomer. nih.gov This unique reaction establishes two contiguous stereocenters with the correct relative configuration required for the subsequent Mannich cyclization.

Photocycloaddition: In strategies for related alkaloids, stereoselective meta-photocycloaddition has been used to construct key carbocyclic fragments from simple aromatic precursors. aurorabiomed.com

The table below summarizes key reactions and their roles in the synthesis of the this compound scaffold.

| Transformation | Description | Role in Synthesis | Selectivity |

|---|---|---|---|

| Intramolecular Mannich Reaction | Cyclization of an amino-ketone to form a piperidine ring. | Forms the crucial nitrogen-containing E ring. | High regioselectivity. |

| Conjugate Addition | Copper-mediated 1,4-addition of a Grignard reagent to a cyclohexenone. | Installs a key side chain on the A ring precursor. | High diastereoselectivity. nih.govscispace.com |

| Semipinacol Rearrangement | Biomimetic skeletal rearrangement to form the aconitine core. | Constructs the complex bridged-ring system. | Stereospecific. |

| Alkylidene Carbene Insertion | Intramolecular C-H insertion to form a five-membered ring. | Early-stage construction of the core structure. | Regioselective. |

Semisynthesis and Chemoenzymatic Approaches to this compound

Given the complexity of total synthesis, semisynthesis from naturally abundant precursors is a highly practical approach. This compound is a known metabolite of the parent alkaloid, Lappaconitine (B608462). rsc.org This metabolic relationship points to a straightforward semisynthetic route.

N-deacetyllappoconitine can be readily prepared by the acid hydrolysis of Lappaconitine. aurorabiomed.comnih.gov This single-step transformation removes the N-acetyl group from the anthraniloyl moiety at the C4 position, providing this compound in satisfactory yields. aurorabiomed.comnih.gov This method is the most common way to access the compound for further structural modification studies.

While chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are powerful tools for synthesizing complex natural products, their specific application to the synthesis of this compound or the broader aconitine alkaloid scaffold is not extensively documented in the literature. Biocatalytic methods, such as oxidative dearomatization using flavin-dependent monooxygenases, have been applied in the synthesis of other complex diterpenoid alkaloids and could potentially be adapted for this class of molecules in the future. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The primary amino group on the anthraniloyl side chain of this compound serves as a versatile handle for structural modification. The rational design of analogs aims to explore structure-activity relationships.

A major strategy involves the acylation or sulfonylation of the primary amine. Researchers have synthesized large libraries of derivatives by reacting this compound with a wide range of commercially available or synthesized acyl chlorides and sulfonyl chlorides. aurorabiomed.com This approach has led to the creation of two main series of derivatives:

Amide Derivatives: Formed by the amidation of this compound with various carboxylic acid chlorides.

Sulfonamide Derivatives: Formed by the reaction of this compound with various sulfonyl chlorides.

Another synthetic strategy employs a molecular hybridization approach, where this compound is coupled with other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This is achieved by first converting the NSAIDs into their corresponding acyl chlorides and then reacting them with the amino group of this compound. nih.gov Similarly, hybrids with 1,5-benzodiazepine moieties have also been synthesized. nih.gov

The table below lists examples of derivative classes synthesized from this compound.

| Derivative Class | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|

| Amides | N-Deacetyllappoconitine | Amidation with acyl chlorides | aurorabiomed.com |

| Sulfonamides | N-Deacetyllappoconitine | Sulfonamidation with sulfonyl chlorides | aurorabiomed.com |

| NSAID Hybrids | N-Deacetyllappoconitine | Amidation with NSAID-acyl chlorides | nih.gov |

| Cinnamic Acid Esters | N-Deacetyllappoconitine | Heck cross-coupling of halo-derivatives | researchgate.net |

Exploration of Functional Group Interconversions on the this compound Core

Functional group interconversion (FGI) is a key strategy for manipulating the structure of this compound and its parent scaffold to produce novel derivatives.

The most exploited functional group for interconversion on this compound is the primary aromatic amine. As detailed in the previous section, this group can be readily converted into a wide array of amides and sulfonamides. aurorabiomed.com

Other functional groups on the aconitine core are also amenable to modification:

Diazotization and Sandmeyer-type Reactions: The primary amine of this compound can be converted into a diazonium salt. This reactive intermediate can then be used to introduce a variety of substituents onto the aromatic ring, such as halogens (bromine, iodine). researchgate.net

Cross-Coupling Reactions: The halogenated derivatives produced via diazotization can serve as substrates for metal-catalyzed cross-coupling reactions. For example, Heck and Sonogashira couplings have been used to introduce olefinic and alkynyl fragments, respectively, onto the aromatic side chain. researchgate.net

Demethylation: The methoxy (B1213986) groups present on the diterpenoid core are susceptible to demethylation. Studies on related alkaloids like lappaconitine have shown that treatment with reagents such as trimethylsilyl (B98337) iodide or hydrobromic acid can selectively remove methyl groups, particularly at the C-16 and C-18 positions, to yield the corresponding hydroxyl groups. figshare.com

These FGIs allow for the systematic modification of the this compound structure, enabling the exploration of how different functional groups influence its chemical properties.

Structure Activity Relationship Sar Studies of Deacetyllappoconitine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For deacetyllappoconitine and its derivatives, QSAR models could be developed to predict their activity and guide the synthesis of new, more potent analogues.

The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and molecular weight.

Once the descriptors are calculated, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. This is often achieved using statistical methods like genetic algorithms or multiple linear regression analysis. For instance, in QSAR studies of other diterpene alkaloids, descriptors related to molecular volume, surface area, and electronic properties have been found to be significant in predicting their toxicity and anti-inflammatory activity.

A hypothetical table of descriptors that could be calculated for a series of this compound derivatives is presented below:

| Descriptor Type | Examples of Descriptors |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

| Geometrical | Molecular volume, Surface area, Principal moments of inertia |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

| Physicochemical | LogP, Molar refractivity, Polarizability |

Following feature selection, a predictive QSAR model is developed using various statistical or machine learning techniques. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks.

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. Validation is typically performed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), assess the model's performance on the training set. External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model development. A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles are integral to the discovery and development of novel derivatives of this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. This approach involves the use of computational tools to dock potential ligands into the active site of the target and predict their binding affinity and mode of interaction. This information can then be used to design new molecules with improved binding characteristics.

Pharmacophore Modeling and Molecular Feature Mapping

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, a pharmacophore model could be generated based on a set of known active compounds.

The key steps in pharmacophore modeling include:

Conformational analysis of active molecules: Determining the low-energy conformations of the active compounds.

Alignment of the molecules: Superimposing the active molecules to identify common chemical features.

Generation of the pharmacophore model: Defining a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this compound derivatives might include features corresponding to the key functional groups, such as the hydroxyl groups, the tertiary amine, and the aromatic ring. This model could then be used to screen large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. A recent study on lappaconitine (B608462) analogs utilized a pharmacophore model to analyze their analgesic activity. nih.gov

The table below illustrates potential pharmacophoric features that could be mapped for this compound derivatives:

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Donor | Hydroxyl groups |

| Hydrogen Bond Acceptor | Carbonyl groups, Ether oxygens |

| Positive Ionizable | Tertiary amine |

| Aromatic Ring | Benzoyl group |

| Hydrophobic Center | Diterpenoid core structure |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a pivotal role in modern SAR analysis, providing valuable insights into the interactions between ligands and their biological targets at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations could be used to predict how its derivatives bind to their target proteins. For instance, studies on related aconitine (B1665448) alkaloids have utilized molecular docking to investigate their interactions with voltage-gated sodium channels and acetylcholinesterase. nih.gov

The process of molecular docking involves:

Preparation of the ligand and receptor structures: Obtaining the 3D coordinates of both the ligand (this compound derivative) and the receptor (target protein).

Defining the binding site: Identifying the active site or binding pocket on the receptor.

Docking calculations: Using a scoring function to evaluate different binding poses of the ligand within the binding site and to estimate the binding affinity.

The results of molecular docking simulations can provide detailed information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to its target. This information is invaluable for understanding the SAR and for designing new derivatives with enhanced binding affinity and selectivity.

For example, a molecular docking study of aconitine with potential target proteins identified key amino acid residues involved in the binding. researchgate.net A similar approach for this compound could reveal crucial interactions, as hypothetically summarized in the table below:

| This compound Moiety | Potential Interacting Residue in Target Protein | Type of Interaction |

| Hydroxyl group at C-1 | Aspartic Acid | Hydrogen Bond |

| N-ethyl group | Phenylalanine | Hydrophobic Interaction |

| Benzoyl group | Tyrosine | Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of molecules, offering profound insights into the conformational dynamics and binding stability of ligands such as this compound and its derivatives. These simulations, by solving Newton's equations of motion for a system of atoms, can predict the trajectory of a molecule over time, revealing its accessible conformations and the energetic landscapes that govern its interactions with biological targets.

Conformational Analysis of this compound and its Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. MD simulations allow for an exhaustive exploration of the conformational space available to this compound and its derivatives. This analysis is crucial for understanding how structural modifications impact the molecule's shape, flexibility, and ultimately, its affinity for a target receptor.

Through MD simulations, researchers can analyze various structural parameters to characterize the conformational landscape:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of a molecule over time relative to a reference structure. A stable RMSD trajectory suggests that the molecule has reached an equilibrium conformation, while significant fluctuations can indicate conformational transitions.

Radius of Gyration (Rg): Rg provides a measure of the compactness of a molecule. Changes in Rg during a simulation can signify conformational changes, such as folding or unfolding events.

Dihedral Angle Analysis: By tracking the torsion angles of key rotatable bonds within the molecule, it is possible to identify preferred conformations and the energy barriers between them.

While specific MD simulation data for this compound is not extensively available in the public domain, studies on the parent compound, Lappaconitine, and other norditerpenoid alkaloids that target voltage-gated sodium channels provide a framework for understanding its likely conformational behavior. These studies suggest that the complex, rigid cage-like structure of the aconitine skeleton imposes significant constraints on the molecule's flexibility. However, the side chains, including the ester and hydroxyl groups that differ between Lappaconitine and this compound, would be expected to exhibit greater conformational freedom. MD simulations can precisely map the accessible orientations of these side chains, which is critical for their interaction with specific amino acid residues within a binding pocket.

Binding Stability of this compound Derivatives at the Target Site

MD simulations are instrumental in assessing the stability of a ligand-protein complex, providing a dynamic view of the binding event. Once a potential binding pose of this compound or its derivative is identified, for instance through molecular docking, MD simulations can be employed to refine this pose and evaluate its stability over a simulated timeframe.

Key metrics used to assess binding stability from MD simulations include:

Ligand RMSD: Similar to the conformational analysis of the free ligand, the RMSD of the ligand within the binding pocket is monitored. A low and stable RMSD value indicates a stable binding mode.

Protein-Ligand Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectories to estimate the binding free energy of the ligand-protein complex. These calculations provide a quantitative measure of binding affinity.

In the context of this compound's interaction with voltage-gated sodium channels, MD simulations can reveal the key residues that form stable interactions with the molecule. For instance, the hydroxyl group in this compound, which replaces the acetyl group in Lappaconitine, would likely alter the hydrogen bonding network within the binding site, a hypothesis that can be rigorously tested through MD simulations.

The following table summarizes the types of data that can be obtained from MD simulations to analyze the binding stability of this compound derivatives.

| Parameter | Description | Significance in Binding Stability Analysis |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions relative to the initial docked pose. | Low and stable values indicate a consistent and stable binding mode. |

| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms. | Indicates the overall stability of the protein structure upon ligand binding. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds formed between the ligand and the protein. | Persistent hydrogen bonds are crucial for strong and specific binding. |

| Binding Free Energy (ΔG_bind) | Estimated using methods like MM/PBSA or MM/GBSA. | A more negative value indicates a higher binding affinity and a more stable complex. |

| Interaction Energy | Van der Waals and electrostatic interaction energies between the ligand and individual protein residues. | Identifies the key amino acid residues that contribute most significantly to the binding. |

By applying these computational techniques, a detailed, dynamic understanding of the structure-activity relationships of this compound and its derivatives can be achieved, guiding the rational design of new analogs with improved therapeutic properties.

Molecular and Cellular Mechanisms of Action of Deacetyllappoconitine

Identification and Characterization of Specific Molecular Targets

The primary molecular activities of Deacetyllappoconitine are associated with its ability to modulate ion channels, which are fundamental to cellular excitability and signaling.

Voltage-Gated Sodium Channels: A principal target of this compound is the voltage-gated sodium (Na+) channel. Specifically, it acts as a selective blocker of tetrodotoxin-sensitive (TTX-s) Na+ channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to and blocking these fast sodium channels, this compound reduces the rapid depolarization phase (phase 0) of the action potential. cvpharmacology.com This action decreases conduction velocity in non-nodal tissues, a mechanism that is central to its antiarrhythmic properties. cvpharmacology.com The mechanism of block is complex and can be state-dependent, meaning the drug may have different affinities for the resting, open, or inactivated states of the channel. cvpharmacology.comnih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Research has also indicated that this compound displays affinity for nicotinic acetylcholine receptors in the brain. Specifically, it interacts with α-bungarotoxin-sensitive nAChRs. These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide array of physiological processes in the central nervous system. The binding of this compound to these receptors suggests a potential role in modulating cholinergic neurotransmission, although the precise functional consequences of this interaction require further elucidation. Nicotinic receptors are pentameric structures, and the binding of ligands occurs at the interface between subunits. nih.govguidetopharmacology.org

| Molecular Target | Action | Primary Consequence |

|---|---|---|

| Voltage-Gated Sodium (Na+) Channels (TTX-sensitive) | Blocker | Inhibition of action potential propagation |

| Nicotinic Acetylcholine Receptors (nAChRs) (α-bungarotoxin-sensitive) | Binding/Modulation | Alteration of cholinergic signaling |

Elucidation of Cellular Signaling Pathway Modulation

The anti-inflammatory properties of this compound suggest its involvement in modulating key intracellular signaling pathways that regulate the immune response. While direct studies on this compound are limited, the mechanisms of similar natural compounds provide a framework for its potential actions.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com Natural compounds with anti-inflammatory effects frequently exert their action by inhibiting the NF-κB pathway. mdpi.comnih.gov This inhibition can occur at various levels, such as preventing the degradation of the inhibitor of κB (IκB) or blocking the nuclear translocation of the active NF-κB subunits. Given its anti-inflammatory profile, it is plausible that this compound may interfere with NF-κB activation, thereby reducing the expression of inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of kinases—including ERK, p38, and JNK—are critical mediators of cellular responses to external stressors, including inflammatory stimuli. nih.govyoutube.com These pathways regulate the production of inflammatory cytokines and other mediators. nih.govjcpres.com Many polyphenolic and alkaloid compounds exert anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins. jcpres.comresearcher.liferesearchgate.net Therefore, a potential mechanism for this compound's action could involve the suppression of MAPK signaling cascades, leading to a dampened inflammatory response.

Receptor Binding and Ligand-Target Interaction Kinetics (e.g., SPR, ITC)

A quantitative understanding of the interaction between a ligand like this compound and its molecular targets is crucial for defining its pharmacological profile. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a target molecule immobilized on a sensor surface. This method can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a detailed kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target in solution. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event, offering a complete thermodynamic characterization of the interaction. unina.itjackwestin.com

Currently, specific studies utilizing SPR or ITC to detail the binding kinetics and thermodynamics of this compound with its identified targets, such as sodium channels or nAChRs, are not widely available in the scientific literature. Such studies would be invaluable in precisely quantifying its binding affinity and understanding the energetic forces driving the interaction.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

The anti-inflammatory effects of this compound imply a potential interaction with key enzymes involved in the inflammatory cascade. Biochemical assays are essential for determining the inhibitory or activating profile of a compound against specific enzymes.

Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govyoutube.com Many anti-inflammatory drugs function by inhibiting these enzymes. nih.gov Biochemical assays for COX inhibition typically measure the production of prostaglandins from the substrate arachidonic acid in the presence and absence of the test compound. nih.gov

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS is expressed and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Assays to determine iNOS inhibition often measure the amount of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants following an inflammatory stimulus.

While this compound is known to possess anti-inflammatory properties, specific biochemical assay data detailing its IC50 values or mechanism of inhibition against enzymes like COX-1, COX-2, or iNOS are not extensively documented in the available literature. Profiling the compound against a panel of relevant enzymes would be a critical step in fully elucidating its mechanism of action. unina.itwikipedia.orgkhanacademy.orgteachmephysiology.com

Proteomic and Metabolomic Investigations of Cellular Responses

Proteomics and metabolomics offer a systems-level view of the cellular changes induced by a compound, providing unbiased insights into its mechanism of action and identifying novel pathways it may affect.

Proteomics: This involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. A proteomic analysis of cells or tissues treated with this compound could reveal changes in the expression of proteins involved in specific signaling pathways, cellular structures, or metabolic processes. nih.govmdpi.comnih.govjbuon.com For example, comparing the proteomes of control versus treated cells could identify up- or down-regulated proteins that are part of the inflammatory response or pathways related to cellular excitability. nih.govjbuon.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. nih.gov Metabolomic profiling of biological samples after exposure to this compound could identify alterations in metabolic pathways. nih.govnih.gov For instance, changes in the levels of amino acids, lipids, or energy metabolites could point towards specific enzymes or transport systems being affected by the compound.

In Vitro Pharmacological Activity Profiling of Deacetyllappoconitine

High-Throughput Screening in Cell-Based Assay Systems

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid assessment of large compound libraries for potential biological activity. While specific HTS data for Deacetyllappoconitine is not extensively available in the public domain, the compound's known interactions with ion channels suggest its potential activity in relevant cell-based HTS assays.

Ion channel modulation is a key area where HTS is employed. Assays utilizing cell lines engineered to express specific ion channels, such as voltage-gated sodium channels, are common. In such assays, changes in membrane potential or ion flux are measured, often using fluorescent dyes, in response to compound application. Given this compound's established role as a sodium channel blocker, it would be expected to show activity in HTS campaigns designed to identify modulators of these channels.

The following table illustrates a hypothetical HTS data summary for a compound like this compound in a primary screen targeting voltage-gated sodium channels.

| Assay ID | Target | Cell Line | Assay Type | Concentration Screened (µM) | Result |

| HTS-001 | Voltage-Gated Sodium Channels | HEK293-NaV1.5 | Membrane Potential | 10 | Active |

| HTS-002 | Nicotinic Acetylcholine (B1216132) Receptors | CHO-α7 nAChR | Calcium Flux | 10 | Active |

Target-Specific Biochemical and Functional Assays

Following initial screening, target-specific biochemical and functional assays are employed to confirm and characterize the activity of a compound. For this compound, these assays have focused on its interaction with its primary molecular targets: voltage-gated sodium channels and nicotinic acetylcholine receptors (nAChRs).

Biochemical Assays: Radioligand binding assays are a common biochemical method used to determine the affinity of a compound for a specific receptor. In the case of this compound, studies have indicated a micromolar affinity for brain α-Bungarotoxin-sensitive nAChRs.

Functional Assays: Electrophysiological techniques, particularly patch-clamp studies on isolated cells, are crucial functional assays for ion channel modulators. These studies have been instrumental in characterizing the effects of this compound on sodium channels.

The table below summarizes findings from target-specific assays for this compound.

| Assay Type | Target | Preparation | Key Finding |

| Radioligand Binding | α-Bungarotoxin-sensitive nAChRs | Brain tissue homogenates | Micromolar binding affinity |

| Patch-Clamp Electrophysiology | TTX-sensitive Na+ channels | Isolated rat cardiomyocytes and neurons | Suppression of Na+ current |

Evaluation of Activity in Isolated Organ and Tissue Models

Isolated organ and tissue models provide a more integrated physiological system to evaluate the pharmacological effects of a compound compared to cell-based assays. For this compound, its antiarrhythmic properties have been investigated in isolated cardiac preparations.

Studies on isolated cardiomyocytes and neurons from rat ganglia have been crucial in understanding its mechanism of action. These preparations allow for the direct measurement of electrical activity and the effects of the compound on action potentials and ion currents in a more physiologically relevant context than engineered cell lines. The antiarrhythmic effects of this compound have been demonstrated in models where arrhythmias were induced by agents like Aconitine (B1665448) and Barium Chloride, as well as by electrical stimulation.

The following table presents a summary of the observed effects of this compound in isolated tissue models.

| Tissue Model | Experimental Condition | Measured Parameter | Observed Effect of this compound |

| Isolated Rat Cardiomyocytes | Patch-clamp recording | Sodium current | Suppression |

| Isolated Rat Ganglia Neurons | Intracellular perfusion | Neuronal excitability | Reduction |

| Isolated Heart Preparations | Induced arrhythmia (e.g., by Aconitine) | Cardiac rhythm | Restoration of normal rhythm |

Mechanistic Characterization of Observed In Vitro Activities

Understanding the mechanism of action of a compound is fundamental to its pharmacological characterization. For this compound, in vitro studies have provided key insights into how it exerts its effects.

The primary mechanism underlying its antiarrhythmic and local anesthetic properties is the suppression of the sodium current (INa) in excitable cells. Patch-clamp studies on isolated cardiomyocytes and neurons have revealed that this compound blocks the TTX-sensitive sodium channels, thereby reducing the influx of sodium ions that is critical for the initiation and propagation of action potentials.

An important aspect of its mechanism is that it suppresses the sodium current without altering the voltage threshold for channel activation. This suggests that this compound may interact with the channel in a state-dependent manner, possibly binding with higher affinity to the open or inactivated states of the channel. At effective antiarrhythmic doses, it has been observed to have minimal effects on the refractory period and the Q-T interval of the cardiac cycle.

The table below outlines the key mechanistic features of this compound's in vitro activity.

| Observed Activity | Proposed Mechanism of Action | Key In Vitro Evidence |

| Antiarrhythmic | Suppression of cardiac sodium current | Patch-clamp studies on isolated cardiomyocytes |

| Local Anesthetic | Blockade of neuronal sodium channels | Studies on isolated rat ganglia neurons |

| Antifibrillatory | Modulation of cardiac excitability | Electrophysiological recordings in isolated heart preparations |

Advanced Analytical Methodologies in Deacetyllappoconitine Research

Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

The combination of chromatographic separation with spectrometric detection provides powerful tools for analyzing complex mixtures containing Deacetyllappoconitine. These hyphenated techniques are the cornerstone of modern analytical research on this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the sensitive and selective quantification of this compound and related alkaloids in biological samples. brieflands.comresearchgate.net This method combines the superior separation capabilities of liquid chromatography, particularly ultra-high-performance liquid chromatography (UPLC), with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

The methodology typically involves a simple protein precipitation step for sample preparation from plasma or blood, followed by chromatographic separation on a C18 column. researchgate.netresearchgate.net Detection is achieved using an electrospray ionization (ESI) source in the positive ion mode, with multiple reaction monitoring (MRM) to ensure specificity. brieflands.comresearchgate.net In MRM mode, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances sensitivity.

Method validation for the analysis of related Aconitum alkaloids demonstrates excellent linearity over a wide concentration range, with high accuracy and precision. researchgate.netresearchgate.net For instance, a UPLC-MS/MS method for the closely related compound lappaconitine (B608462) in mouse blood showed a lower limit of quantification (LLOQ) of 0.1 ng/mL. researchgate.net Such high sensitivity is crucial for pharmacokinetic studies where concentrations of the analyte can be very low.

Table 1: Example of UPLC-MS/MS Parameters for Aconitum Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | ACQUITY I-Class UPLC | researchgate.net |

| Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) (0.1% formic acid) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Mass Spectrometer | XEVO TQS-micro Triple Quadrupole | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linear Range | 0.1-500 ng/mL | researchgate.net |

| LLOQ | 0.1 ng/mL | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids, particularly for volatile compounds or those that can be made volatile through derivatization. scispace.comresearchgate.net Due to the relatively low volatility of complex diterpenoid alkaloids like this compound, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. scispace.com Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. scispace.com

The analysis involves separating the volatile derivatives on a capillary column, followed by detection using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. scispace.com GC-MS is highly effective for identifying and quantifying a range of Aconitum alkaloids and their hydrolysis products in biological samples. scispace.com The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of related alkaloids. researchgate.net

While LC-MS/MS is often preferred due to its applicability to a wider range of non-volatile and thermally labile compounds without derivatization, GC-MS remains a valuable tool, especially for structural elucidation, due to the extensive and standardized mass spectral libraries available. brieflands.comresearchgate.net

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of Aconitum alkaloids. nih.govnih.gov Capillary zone electrophoresis (CZE) is the most common mode used, separating charged molecules in a capillary filled with an electrolyte solution based on their differential migration in an electric field. nih.gov This technique is characterized by its rapid analysis times, minimal sample and solvent consumption, and high separation efficiency. nih.govsci-hub.se

Optimized CZE methods have been developed for the simultaneous determination of major alkaloids in Aconitum roots. nih.gov These methods demonstrate good precision, accuracy, and recovery, making them suitable for the quality control of herbal medicines. nih.gov The separation can be fine-tuned by adjusting parameters such as the buffer composition, pH, and applied voltage. sci-hub.se To enhance sensitivity, online concentration techniques like field-amplified sample stacking (FASS) can be employed, significantly lowering the detection limits for target alkaloids. fao.org

Table 2: Optimized Conditions for Capillary Zone Electrophoresis of Aconite Alkaloids

| Parameter | Condition | Reference |

|---|---|---|

| Running Buffer | 200 mM Tris, 150 mM perchloric acid, 40% 1,4-dioxane (B91453) (pH 7.8) | nih.gov |

| Alternate Buffer | 35 mM 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (pH 8.50) | nih.gov |

| Applied Voltage | 15 kV - 20 kV | nih.govsci-hub.se |

| Capillary Temperature | 25 °C | nih.gov |

| Detection | UV at 214 nm or 254 nm | nih.govsci-hub.se |

| Analysis Time | < 15 minutes | sci-hub.se |

Microfluidic systems, or "lab-on-a-chip" technologies, represent a further miniaturization of analytical processes. mdpi.com These devices integrate sample preparation, separation, and detection on a single chip, offering advantages of high throughput, automation, and extremely low consumption of samples and reagents. mdpi.com While specific applications for this compound are still emerging, the principles of microfluidic analysis are well-suited for the high-throughput screening and analysis of alkaloids in complex natural product extracts.

Spectroscopic Imaging Techniques for Cellular Localization Studies

Understanding where a compound is distributed within tissues and cells is vital for elucidating its biological activity. Spectroscopic imaging techniques provide the ability to visualize the spatial distribution of molecules like this compound without the need for labeling.

Mass Spectrometry Imaging (MSI) has emerged as a powerful tool to map the distribution of small molecules, lipids, and peptides directly in tissue sections. nih.govnih.govresearchgate.net Matrix-assisted laser desorption/ionization (MALDI)-MSI is particularly well-suited for this purpose. nih.gov In a typical MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is rastered across the sample, desorbing and ionizing molecules at each point, and a mass spectrum is collected. This process generates a chemical map showing the location and intensity of specific molecules. nih.govyoutube.com This technique has been successfully used to visualize the tissue-specific localization of various alkaloids in plants, providing insights into their biosynthesis, transport, and storage. nih.govnih.govacs.org

For subcellular localization, Raman microscopy offers a label-free, non-destructive method to obtain chemical information from within a single living cell. nih.govoxinst.com This technique relies on the inelastic scattering of laser light by molecules, which generates a unique vibrational spectrum—a molecular fingerprint. utwente.nl By scanning a cell and collecting a Raman spectrum at each point, a detailed chemical image can be constructed, revealing the distribution of specific biomolecules and xenobiotics within organelles like the nucleus, mitochondria, and endoplasmic reticulum. oxinst.comresearchgate.net

Advanced Data Processing and Chemometric Analysis for Complex Datasets

The advanced analytical techniques described above generate vast and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from this data. nih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are widely used for the analysis of metabolomic data from natural products. researchgate.netbenthamdirect.com

When combined with bioassay data, these approaches fall under the umbrella of "biochemometrics." nih.govacs.org This allows for the correlation of chemical profiles with biological activity, which is a powerful strategy for identifying the specific compounds in a complex mixture that are responsible for a particular effect. nih.govacs.org These advanced data analysis tools are indispensable for navigating the chemical complexity of natural product extracts containing this compound and for pinpointing its biological relevance. researchgate.net

Chemical Biology Applications of Deacetyllappoconitine

Development of Deacetyllappoconitine-Based Chemical Probes for Target Identification

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that target's function in a biological system. cabidigitallibrary.org An ideal probe is potent, selective, and cell-active, often accompanied by an inactive structural analog to serve as a negative control. cabidigitallibrary.org The development of such probes is a cornerstone of chemical biology for validating new drug targets and elucidating biological pathways. rsc.org

The process often involves synthesizing derivatives of a bioactive natural product. sciex.com These derivatives can be modified with reporter tags (like biotin (B1667282) or a fluorophore) or photoreactive groups. nih.gov These tags allow for the "fishing" or isolation of the target protein from a complex cellular mixture, which can then be identified using techniques like mass spectrometry-based proteomics. evotec.com This approach, known as chemical proteomics, is crucial for deconvoluting the mechanism of action of natural products whose targets are unknown. nih.gov

A literature search did not yield specific studies detailing the synthesis or application of this compound-based chemical probes for target identification. Theoretically, such a probe could be created by modifying the this compound scaffold with an alkyne or azide (B81097) handle for click chemistry, or a photo-affinity label.

Table 1: Hypothetical Components of a this compound-Based Chemical Probe This table is illustrative and based on common chemical probe design principles, as no specific this compound probes have been described in the literature.

| Component | Function | Example Moiety |

| Parent Scaffold | Provides binding affinity and selectivity for the target protein. | This compound |